molecular formula C4H5ClN2O2S B161204 1-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 137049-00-4

1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No. B161204
CAS RN: 137049-00-4
M. Wt: 180.61 g/mol
InChI Key: KXUGUWTUFUWYRS-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-sulfonyl chloride is a laboratory chemical . It is a derivative of imidazole, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Synthesis Analysis

The synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride involves two steps . First, 1-methyl-1H-imidazole is reacted with sulfur trioxide to form 1-methyl-1H-imidazole-4-sulfonic acid. Then, 1-methyl-1H-imidazole-4-sulfonic acid is reacted with thionyl chloride to give 1-methyl-1H-imidazole-4-sulfonyl chloride .


Molecular Structure Analysis

The molecular formula of 1-methyl-1H-imidazole-4-sulfonyl chloride is C4H5ClN2O2S . The InChI code is 1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3 .


Chemical Reactions Analysis

1-Methyl-1H-imidazole-4-sulfonyl chloride is a reagent in the preparation of benzoindazoles as glucocorticoid receptor modulators . It reacts violently with water, liberating toxic gas .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazole-4-sulfonyl chloride is a solid . Its molecular weight is 180.61 . The SMILES string representation is Cn1cnc(c1)S(Cl)(=O)=O .

Scientific Research Applications

Catalysis and Synthesis

1-Methyl-1H-imidazole-4-sulfonyl chloride has been utilized as a catalyst in various synthesis processes. For example, it has been used in the preparation of N-sulfonyl imines through the condensation of sulfonamides with aldehydes and isatin, offering high yields and short reaction times (Zolfigol et al., 2010). Similarly, it facilitates the one-pot synthesis of dihydropyrimidinones under solvent-free conditions (Sajjadifar et al., 2013).

Safety and Stability in Reagents

Research has focused on the safety and stability of imidazole-1-sulfonyl azide salts, including the chloride variant. These studies aim to identify safer forms of these reagents for laboratory use, considering their sensitivity to heat, impact, and other factors (Fischer et al., 2012).

Oxidation Studies

Studies on the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide have revealed that under optimal conditions, products such as 1-methylimidazole-2-sulfonic acid and 1-methyl-3-sulfo-3H-imidazolium chloride can be obtained. This research expands the understanding of chemical reactions and potential products involving 1-methyl-1H-imidazole derivatives (Lezina et al., 2013).

Nucleophilic Behavior

The nucleophilic behavior of sulfonyl groups, as in the case of 1-tosyl-3-methyl imidazolium chloride, has been explored. This research helps in understanding the nature of sulfonyl transfer in enzymatic reactions, providing insights into the chemical behavior of sulfonyl and carbonyl groups (Monjoint & Ruasse, 1984).

Ionic Liquid-Catalyzed Synthesis

As a catalyst, 1-methyl-3-sulfo-1H-imidazol-3-ium chloride has been used in the efficient synthesis of dibenzoxanthene derivatives under microwave irradiation. This method highlights the recyclable nature of the catalyst without significant loss of activity (Huynh et al., 2020).

Pharmaceutical Applications

In pharmaceutical research, compounds like 1-methyl-1H-imidazole-4-sulfonyl chloride have been utilized in the synthesis of various chemical entities. For example, they have been used in the preparation of potent lymphocyte function-associated antigen-1 antagonists and their metabolites (Latli et al., 2011).

Diazotransfer Reagents

The compound has also been a focus in the design of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride. This reagent is effective in converting primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

1-Methyl-1H-imidazole-4-sulfonyl chloride is used as a reagent in the preparation of benzoindazoles as glucocorticoid receptor modulators . This suggests potential future directions in the development of glucocorticoid receptor modulators.

properties

IUPAC Name

1-methylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUGUWTUFUWYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371679
Record name 1-methyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137049-00-4
Record name 1-methyl-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazole-4-sulfonyl chloride
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Synthesis routes and methods

Procedure details

1-Methylimidazole (250 g, 3.05 mol) is added dropwise to chlorosulfuric acid (600 ml, 9.03 mol), in such a way that an internal temperature of 30° C. is not exceeded, without aspirating the hydrogen chloride formed. After addition is complete, the reaction mixture is stirred at 150° C. for 6 h. Thionyl chloride (340 ml, 4.66 mol) is added at 60° C. and the mixture is then heated at a bath temperature of 100° C. for 6 h. After cooling to room temperature, the viscous reaction mixture is poured onto sufficient ice such that that the end about 7.5 l of a water-ice mixture remains. The precipitate deposited is filtered off with suction and briefly sucked dry in air. It is then either dried in a thin layer in a vacuum drying oven at 50° C. and 15 torr, or it is preferably taken up using dichloromethane, dried over sodium sulfate and freed from solvent in vacuo. Yield: 176 g (32% of theory) of colorless crystals were obtained (melting point: 89°-90° C.). To remove the isomeric 5-imidazolesulfonic acid formed as a by-product from the mother liquor, the latter is largely concentrated in vacuo at 15 torr in a rotary evaporator. On addition of ethanol, an imidazolesulfonic acid mixture crystallizes out, which can be recrystallized from ethanol.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
7.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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